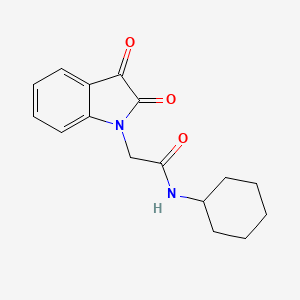

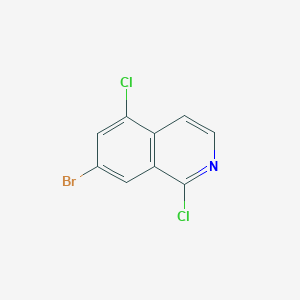

![molecular formula C14H18N2O2S2 B2739335 1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 620543-64-8](/img/structure/B2739335.png)

1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a synthetic compound that has been of great interest to scientists due to its potential applications in various fields of research. This molecule has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential future directions.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Transformations

Compounds with imidazole and thione functionalities are often subjects of chemical synthesis and transformation studies due to their potential in creating novel chemical entities. For example, the synthesis and selected transformations of 1H-imidazole 3-oxides derived from amino acid esters showcase the versatility of imidazole compounds in chemical reactions, providing a pathway to new derivatives with potential biological activities (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Ionic Liquids and Electrochemical Applications

The role of ionic liquids, especially those based on imidazolium, in modulating electrochemical processes is another area of significant interest. Research into switching the reaction course of electrochemical CO₂ reduction with ionic liquids indicates the potential of imidazolium-based compounds in enhancing electrochemical reactions and promoting more efficient pathways for carbon dioxide reduction (Sun, Ramesha, Kamat, & Brennecke, 2014).

Materials Science and Polymer Chemistry

In materials science, the synthesis of reactive oligomeric protic cationic linear ionic liquids illustrates the use of nitrogen centers and imidazole derivatives in creating new materials. These compounds exhibit high thermal stability and significant proton conductivity, suggesting their utility in the development of electrochemical devices (Shevchenko et al., 2018).

Gas Solubility and Separation Technologies

The study of anion effects on gas solubility in ionic liquids, including imidazolium-based compounds, contributes to our understanding of how these substances can be used for gas separation technologies. This research is crucial for developing processes like carbon capture and storage, highlighting the significant solubility of gases like CO₂ in certain ionic liquids (Anthony, Anderson, Maginn, & Brennecke, 2005).

Biological and Pharmaceutical Research

In the realm of biological and pharmaceutical research, imidazole derivatives have been investigated for their potential as therapeutic agents. The synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents exemplify the exploration of imidazole compounds in developing new medications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Propiedades

IUPAC Name |

1-ethyl-3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-3-15-12-8-20(17,18)9-13(12)16(14(15)19)11-6-4-10(2)5-7-11/h4-7,12-13H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPFWHDHVLZDJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]](/img/structure/B2739254.png)

![1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2739255.png)

![1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2739256.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2739263.png)

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739265.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2739269.png)

![N-(3-methylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2739274.png)

![2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2739275.png)